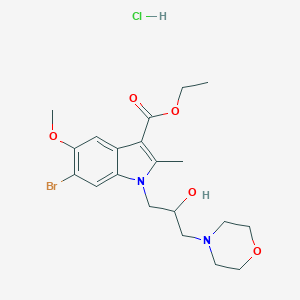![molecular formula C24H30N2O6 B047785 3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone CAS No. 119623-96-0](/img/structure/B47785.png)
3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone, also known as C-150, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of 3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and division. 3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of histone deacetylase, an enzyme that regulates gene expression and is involved in cancer development.
Biochemische Und Physiologische Effekte
3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone has been found to have a range of biochemical and physiological effects. It has been shown to induce DNA damage and to cause cell cycle arrest in cancer cells. 3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, 3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone has been found to have anti-inflammatory properties and to reduce oxidative stress, which can lead to cell damage and aging.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone for lab experiments is its potent antitumor activity against a range of cancer cell lines. This makes it a promising candidate for further drug development and testing. However, the synthesis of 3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone is challenging and requires specialized equipment and expertise, which can limit its availability for lab experiments. Additionally, the mechanism of action of 3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone is not fully understood, which can make it difficult to design experiments to test its efficacy and safety.
Zukünftige Richtungen
There are several future directions for research on 3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone. One area of focus is the development of more efficient and cost-effective synthesis methods for 3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone, which could increase its availability for lab experiments and drug development. Additionally, further research is needed to fully understand the mechanism of action of 3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone and to identify its molecular targets. This could lead to the development of more targeted and effective cancer treatments. Finally, more research is needed to explore the potential applications of 3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone in the treatment of neurodegenerative disorders and other diseases.
Synthesemethoden
The synthesis of 3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone involves a multistep process that includes the reaction of 2,3-dipropyl-1,2,3,4-tetrahydroquinoline with ethyl glyoxylate, followed by the reaction of the resulting product with ethyl vinyl ether. The final step involves the oxidation of the resulting compound with potassium permanganate. The synthesis of 3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone is challenging and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone has shown promising results in scientific research, particularly in drug discovery and development. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. 3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone has also been shown to inhibit the growth of drug-resistant cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone has been found to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
119623-96-0 |
|---|---|
Produktname |
3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone |
Molekularformel |
C24H30N2O6 |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
3,7-bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone |
InChI |
InChI=1S/C24H30N2O6/c1-5-9-13-15(11-31-7-3)23(29)25-19-17(13)21(27)18-14(10-6-2)16(12-32-8-4)24(30)26-20(18)22(19)28/h5-12H2,1-4H3,(H,25,29)(H,26,30) |
InChI-Schlüssel |
DZAPFCIZBBZWEP-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)COCC)COCC |
Kanonische SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)COCC)COCC |
Synonyme |
3,7-Bis(ethoxymethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



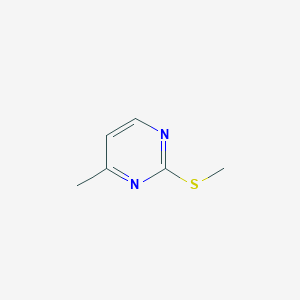
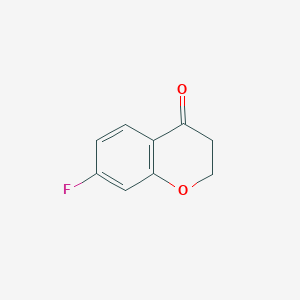
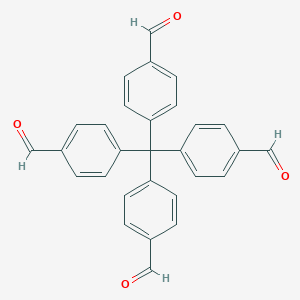
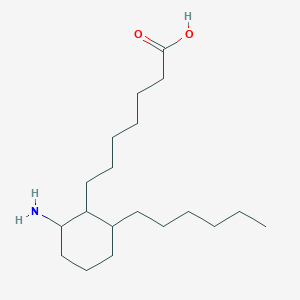

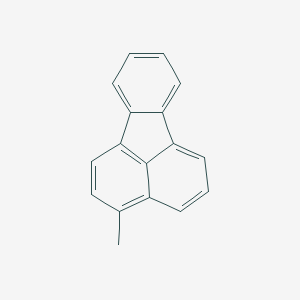
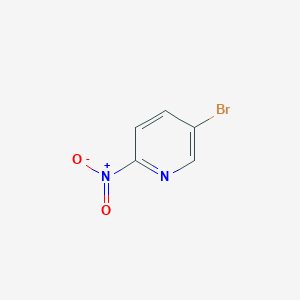
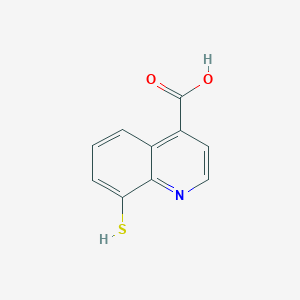

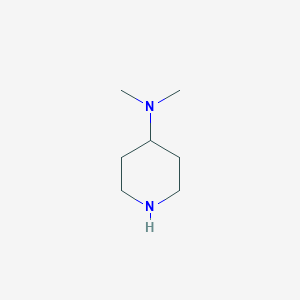

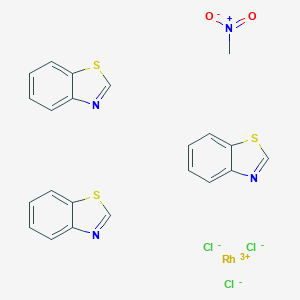
![3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride](/img/structure/B47730.png)
